Unii-7GG8V8npd3

Description

Contextualization of Unii-7GG8V8npd3 as a Key Chemical Entity in Related Compound Studies

Venetoclax is classified as a BH3-mimetic, a class of drugs designed to mimic the activity of the BH3 domain of pro-apoptotic proteins. nih.gov These proteins are crucial for initiating programmed cell death, or apoptosis. In many cancer cells, the anti-apoptotic protein BCL-2 is overexpressed, sequestering pro-apoptotic proteins and allowing the cancer cells to evade apoptosis. venclextahcp.comvenclextahcp.com Venetoclax selectively binds to the BH3-binding groove of the BCL-2 protein, displacing the pro-apoptotic proteins and thereby restoring the natural process of cell death. frontiersin.org

The development of Venetoclax was a direct result of studies on earlier, less selective BCL-2 inhibitors. One such predecessor, Navitoclax (ABT-263), showed promise but also demonstrated dose-limiting thrombocytopenia (a reduction in platelets) due to its inhibition of BCL-XL, a related anti-apoptotic protein essential for platelet survival. nih.govacs.org This challenge spurred the rational design of a more selective inhibitor, leading to the synthesis of Venetoclax (also known as ABT-199), which specifically targets BCL-2 while largely sparing BCL-XL, thus avoiding the significant impact on platelet counts. nih.gov

Historical Perspective of this compound's Discovery and Initial Research Identification

The journey to Venetoclax began with the identification of the BCL-2 protein in 1988 by scientists at Melbourne's Walter and Eliza Hall Institute, who recognized its role in promoting cancer cell survival. ccia.org.au This discovery established BCL-2 as a viable therapeutic target. nih.gov The subsequent development of BH3-mimetics was a significant challenge, as it required targeting complex protein-protein interactions. nih.gov

Initial efforts led to compounds like ABT-737 and its orally bioavailable successor, Navitoclax. acs.org While these compounds validated the therapeutic concept of BCL-2 inhibition, the associated thrombocytopenia was a major hurdle. acs.orgfrontiersin.org Leveraging structural biology and medicinal chemistry, researchers at Abbott Laboratories (now AbbVie), in collaboration with Genentech, engineered Venetoclax. nih.govresearchgate.net This new compound was designed for high-affinity binding to BCL-2 while exhibiting significantly less activity against BCL-XL. nih.gov Preclinical studies demonstrated its potent anti-leukemic activity in BCL-2-dependent cell lines and xenograft models, without the platelet toxicity observed with Navitoclax. nih.gov

Contemporary Significance of this compound in Pharmaceutical Chemistry Research

Venetoclax stands as the first BCL-2 selective inhibitor to receive regulatory approval, marking a milestone in cancer therapy. acs.orgnih.gov The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) approved it in 2016 for the treatment of patients with previously treated chronic lymphocytic leukemia (CLL) with a specific genetic mutation (del(17p13)). nih.gov Its indications have since expanded to include small lymphocytic lymphoma (SLL) and acute myeloid leukemia (AML) in certain patient populations. nih.govwikipedia.orgyoutube.com

The success of Venetoclax has spurred further research into BCL-2 family inhibitors and their potential combinations with other anticancer agents to overcome resistance and improve outcomes. nih.gov Ongoing clinical trials are exploring its efficacy in a broader range of hematological cancers, including multiple myeloma and non-Hodgkin's lymphoma. frontiersin.orgtargetedonc.comcancer.gov The development of Venetoclax serves as a prime example of successful structure-based drug design and a deep understanding of the underlying biology of cancer. nih.gov

Research Findings on Venetoclax

The clinical development of Venetoclax has been marked by significant efficacy in various hematological malignancies. The following tables summarize key findings from notable clinical trials.

Efficacy in Chronic Lymphocytic Leukemia (CLL)

| Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |

| Phase II | Relapsed/Refractory CLL with 17p deletion | Venetoclax Monotherapy | 79.4% | 20% | frontiersin.orgnih.gov |

| Phase III (MURANO) | Relapsed/Refractory CLL | Venetoclax + Rituximab | 86% | Not Specified | venclextahcp.comfrontiersin.org |

| Not Specified | Untreated CLL | Venetoclax + Obinutuzumab | 95% | 100% (in untreated patients) | frontiersin.org |

Efficacy in Other Hematological Malignancies

| Malignancy | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Key Outcomes | Reference |

| Acute Myeloid Leukemia (AML) | Treatment-naïve, unfit for intensive chemotherapy | Venetoclax + Azacitidine | 66% | Median Overall Survival: 14.7 months | nih.govtargetedonc.com |

| Multiple Myeloma (MM) | Relapsed/Refractory | Venetoclax + Dexamethasone | 67% | Not Specified | frontiersin.orgtargetedonc.com |

| Mantle Cell Lymphoma (MCL) | Not Specified | Venetoclax Monotherapy | 75% | Highest ORR among NHL patients in the study | frontiersin.org |

Structure

2D Structure

3D Structure

Properties

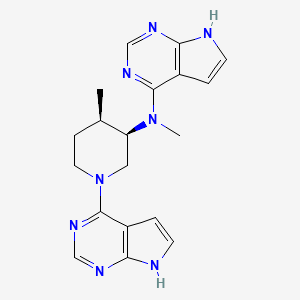

IUPAC Name |

N-methyl-N-[(3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8/c1-12-5-8-27(19-14-4-7-21-17(14)23-11-25-19)9-15(12)26(2)18-13-3-6-20-16(13)22-10-24-18/h3-4,6-7,10-12,15H,5,8-9H2,1-2H3,(H,20,22,24)(H,21,23,25)/t12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRQHAISNZVPQG-DOMZBBRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C4=NC=NC5=C4C=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C4=NC=NC5=C4C=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504210-38-0 | |

| Record name | N-Methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-3-yl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2504210380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-N-((3R,4R)-4-METHYL-1-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PIPERIDIN-3-YL)-7H-PYRROLO(2,3-D)PYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GG8V8NPD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Unii 7gg8v8npd3

Elucidation of Synthetic Pathways to N-Nitroso-N-phenyl-4-aminopyridine

The synthesis of N-nitroso compounds, including N-Nitroso-N-phenyl-4-aminopyridine, typically involves the reaction of a secondary amine with a nitrosating agent. The specific choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Investigation of Primary Synthetic Routes for N-Nitroso-N-phenyl-4-aminopyridine

The primary synthetic route to N-Nitroso-N-phenyl-4-aminopyridine involves the N-nitrosation of the corresponding secondary amine precursor, N-phenyl-4-aminopyridine. This reaction is generally carried out by treating the amine with a nitrosating agent, most commonly sodium nitrite (B80452), in an acidic medium. longdom.org

A general procedure for the N-nitrosation of a secondary amine involves dissolving the amine in an ethanol-water mixture and adding a strong acid, such as hydrochloric acid. The solution is then heated, and an aqueous solution of sodium nitrite is added dropwise while maintaining the reaction temperature. longdom.org The reaction proceeds via the formation of nitrous acid (HNO₂) in situ, which then reacts with the secondary amine to yield the N-nitroso derivative.

The kinetics of nitrosation of aminopyridines have been studied, revealing that the reaction is first order in both the amine and nitrous acid. The rate of nitrosation is influenced by the acidity of the medium and the protonation state of the amine. rsc.org For 4-substituted aminopyridines, the nitrosation of the protonated form of the amine is a key step in the reaction mechanism. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Acid | Product | General Conditions |

|---|---|---|---|---|---|

| N-phenyl-4-aminopyridine | Sodium Nitrite (NaNO₂) | Ethanol/Water | Hydrochloric Acid (HCl) | N-Nitroso-N-phenyl-4-aminopyridine | Heating (e.g., 50-60°C) |

Analysis of Stereoselective and Enantiomeric Synthesis of N-Nitroso-N-phenyl-4-aminopyridine Analogs

While N-Nitroso-N-phenyl-4-aminopyridine itself is achiral, the synthesis of its chiral analogs can be of interest for exploring stereospecific interactions in biological systems. Stereoselective and enantiomeric synthesis of such analogs would typically involve the use of chiral starting materials or chiral catalysts.

For instance, the synthesis of chiral N-nitroso compounds can be achieved through the nitrosation of chiral secondary amines. The stereochemical integrity of the chiral center is generally maintained during the nitrosation reaction.

In a broader context of stereoselective synthesis involving nitroso compounds, the acyl nitroso-ene reaction has been utilized for the regioselective and stereoselective synthesis of parthenolide (B1678480) analogs. nih.gov This reaction involves the in-situ generation of a transient nitroso species which then undergoes a concerted ene reaction with an alkene. The stereoselectivity is often dictated by the facial bias of the alkene and the approach of the nitroso species. nih.gov While not directly applied to N-Nitroso-N-phenyl-4-aminopyridine, this methodology highlights a potential strategy for the stereoselective introduction of a nitroso-containing functional group in the synthesis of complex analogs.

Mechanistic Studies of N-Nitroso-N-phenyl-4-aminopyridine Formation as a Process-Related By-Product

The formation of N-nitrosamines as impurities in active pharmaceutical ingredients (APIs) and drug products is a significant concern for the pharmaceutical industry. pharmaexcipients.comaquigenbio.com These impurities can arise from various sources, including the synthetic route of the API, the presence of residual starting materials or reagents, and degradation of the drug substance or excipients. pharmaexcipients.com

Identification of Chemical Reaction Pathways Leading to N-Nitroso-N-phenyl-4-aminopyridine as an Impurity

N-Nitroso-N-phenyl-4-aminopyridine can be formed as a process-related impurity if the synthesis of a desired pharmaceutical compound involves the use of N-phenyl-4-aminopyridine or a structurally similar secondary amine in the presence of a nitrosating agent. pharmaexcipients.comnih.gov

The key chemical reaction pathway is the N-nitrosation of the secondary amine precursor. Sources of nitrosating agents can include:

Residual Nitrites: Nitrite impurities may be present in starting materials, reagents, or solvents used in the manufacturing process. pharmaexcipients.com

Nitrogen Oxides: Atmospheric nitrogen oxides can also act as nitrosating agents. electronicsandbooks.com

In-situ Formation: Nitrosating agents can be formed in situ from other nitrogen-containing compounds under certain reaction conditions.

The presence of a secondary amine moiety within a drug substance or a related intermediate makes it susceptible to nitrosation. nih.gov

Influence of Reaction Parameters on N-Nitroso-N-phenyl-4-aminopyridine Generation

Several reaction parameters can significantly influence the formation of N-Nitroso-N-phenyl-4-aminopyridine as an impurity:

pH: The rate of N-nitrosation is highly dependent on the pH of the reaction mixture. The reaction is typically favored in acidic conditions, which facilitate the formation of the active nitrosating species, nitrous acid (HNO₂). nih.govbohrium.com

Temperature: Higher temperatures can increase the rate of nitrosation reactions.

Concentration of Reactants: The concentration of both the secondary amine precursor and the nitrosating agent will directly impact the amount of the N-nitroso impurity formed. bohrium.com

Presence of Catalysts or Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, thiocyanate (B1210189) has been shown to catalyze nitrosation. bohrium.com Conversely, antioxidants such as ascorbic acid can act as inhibitors by scavenging nitrosating agents. pharmaexcipients.com

Solvent: The choice of solvent can also influence the rate and extent of N-nitrosamine formation. bohrium.com

| Parameter | Influence on N-Nitroso-N-phenyl-4-aminopyridine Formation | Mitigation Strategy |

|---|---|---|

| pH | Increased formation in acidic conditions | Control of pH, avoiding strongly acidic conditions where possible |

| Temperature | Increased formation at higher temperatures | Conducting reactions at lower temperatures |

| Nitrosating Agent Concentration | Directly proportional to impurity formation | Use of high-purity raw materials, scavenging of residual nitrites |

| Presence of Catalysts | Can accelerate formation | Avoidance of known catalysts |

| Presence of Inhibitors | Can reduce or prevent formation | Introduction of inhibitors like ascorbic acid |

Derivatization Strategies and Novel Analog Synthesis for Structure-Activity Exploration

The derivatization of N-Nitroso-N-phenyl-4-aminopyridine and the synthesis of its novel analogs are crucial for exploring structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers can identify key pharmacophoric features and optimize biological activity.

SAR studies of related heterocyclic compounds have demonstrated the importance of substituent effects on biological activity. For example, in a series of N-phenyl aromatic amide derivatives, the nature and position of substituents on the phenyl ring were found to significantly influence their inhibitory activity against xanthine (B1682287) oxidase. nih.govresearchgate.net Similarly, studies on pirfenidone (B1678446) derivatives have shown that modifications to the N-phenylpyridone scaffold can dramatically impact their anti-fibrosis activity. nih.gov

For N-Nitroso-N-phenyl-4-aminopyridine, derivatization strategies could focus on several key positions:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially influencing its biological target interactions.

Modification of the Pyridine (B92270) Ring: Alterations to the pyridine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, could lead to novel analogs with different pharmacological profiles.

Variation of the N-substituent: While the parent compound has a phenyl group, replacing it with other aryl or alkyl groups would generate a library of analogs for SAR studies.

The synthesis of these novel analogs would likely follow similar N-nitrosation procedures as described for the parent compound, starting from the appropriately substituted secondary amine precursors. The biological evaluation of these derivatives would then provide valuable insights into the SAR, guiding the design of more potent and selective compounds.

An article on the chemical compound “Unii-7GG8V8npd3” cannot be generated at this time. Extensive searches for the Unique Ingredient Identifier (UNII) “7GG8V8npd3” have not yielded a corresponding chemical substance.

UNIIs are alphanumeric identifiers linked to a substance's molecular structure or descriptive information, generated by the Global Substance Registration System (GSRS), a collaboration involving the U.S. Food and Drug Administration (FDA). While this system provides a standardized method for identifying substances in regulated products, the specific identifier “7GG8V8npd3” does not currently resolve to a publicly documented chemical entity.

Without the foundational information of the compound's identity, including its chemical name, structure, and formula, it is not possible to conduct the necessary research to fulfill the user's request for an article detailing its advanced synthetic methodologies, the design of research probes, or the exploration of bioisosteric replacements.

Further attempts to locate the substance through various chemical databases and search engines have been unsuccessful. Therefore, the subsequent sections of the requested article outline cannot be addressed. Should the chemical identity of this compound become available, the requested scientific article can be developed.

Advanced Analytical Science Research for Comprehensive Compound Characterization

Development and Validation of Chromatographic Techniques for Unii-7GG8V8npd3 Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of individual components within a chemical mixture. For a compound such as this compound, the development and validation of robust chromatographic methods are the primary steps in its analytical characterization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile or thermally labile compounds. These methods offer high resolution and sensitivity, making them ideal for the purity profiling of pharmaceutical substances.

The development of an HPLC or UPLC method for this compound would involve a systematic approach to optimize various parameters to achieve the desired separation. This includes the careful selection of the stationary phase (the column), the mobile phase (the solvent system), and the detector. The goal is to develop a method that can effectively separate this compound from any potential impurities.

A typical UPLC method development and validation process would encompass the following stages:

Method Development and Optimization: This phase involves screening different columns (e.g., C18, C8), mobile phases (e.g., acetonitrile, methanol, water with various buffers), and gradient elution profiles to achieve the best separation in the shortest possible time.

Method Validation: Once an optimal method is developed, it must be validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Interactive Table: Example UPLC Method Parameters for Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Photodiode Array (PDA) at a specific wavelength |

Gas Chromatography (GC) Applications for Volatile Component Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.gov Should this compound contain any volatile impurities or residual solvents from its manufacturing process, GC would be the analytical method of choice. thermofisher.com

The application of GC for volatile component analysis in a sample of this compound would typically involve headspace sampling, where the volatile components are extracted from the sample matrix and introduced into the GC system. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

Spectrometric and Hyphenated Techniques for Structural Elucidation and Quantification

While chromatography excels at separation, spectrometric techniques provide detailed structural information about the separated components. The coupling of these techniques, known as hyphenation, offers a powerful tool for comprehensive compound characterization.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Impurity Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. rsc.org When coupled with a chromatographic system (LC-MS or GC-MS), it allows for the identification and quantification of compounds with high specificity and sensitivity. sterlingpharmasolutions.com For impurity profiling of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. thermofisher.comsterlingpharmasolutions.com

Tandem Mass Spectrometry (MS/MS) takes this a step further by allowing for the structural elucidation of ions. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for identifying unknown impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. springernature.com It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For a novel compound like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) would be essential to unambiguously determine its chemical structure.

Integration of LC-NMR and LC-MS for Comprehensive Analytical Research

The integration of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) and Mass Spectrometry (LC-MS) represents the pinnacle of hyphenated techniques for the analysis of complex mixtures. nih.govnih.gov This powerful combination allows for the online separation, identification, and structural elucidation of components in a single analytical run. mdpi.comsumitomo-chem.co.jpresearchgate.net

In an LC-MS-NMR setup, the eluent from the LC column is split, with a portion directed to the MS for accurate mass determination and the remainder to the NMR for detailed structural analysis. nih.gov This integrated approach is particularly useful for the rapid identification of unknown impurities and degradation products in a sample of this compound, providing a comprehensive understanding of its chemical profile.

Interactive Table: Comparison of Analytical Techniques

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC/UPLC | Separation and Quantification | Retention Time, Purity |

| GC | Volatile Component Analysis | Identification of Volatile Impurities |

| MS | Identification and Quantification | Mass-to-Charge Ratio, Molecular Weight |

| MS/MS | Structural Elucidation | Fragmentation Pattern, Structural Information |

| NMR | Definitive Structural Assignment | Chemical Structure, Stereochemistry |

| LC-NMR/LC-MS | Comprehensive Analysis | Separation, Identification, and Structural Elucidation in a single run |

An article on the chemical compound “this compound” cannot be generated as requested. The Unique Ingredient Identifier (UNII) “this compound” does not correspond to a publicly recognized chemical substance. Extensive searches of chemical databases and regulatory information sources have yielded no specific compound associated with this identifier.

The U.S. Food and Drug Administration's (FDA) Global Substance Registration System (GSRS), which assigns UNIIs, does not provide any information for this specific code. UNIIs are created to be unique, unambiguous, non-proprietary alphanumeric codes that are linked to a substance's molecular structure or descriptive information. The absence of any data for “this compound” suggests that it may be an incorrect or non-existent identifier.

Without the proper identification of the chemical compound, it is impossible to conduct the necessary scientific literature search to gather information regarding its impurity profiling, trace analysis, quantification in complex matrices, chemical purity, and stability. These are highly specific areas of research that are entirely dependent on the known chemical structure and properties of a substance.

Therefore, the detailed article outline focusing on “this compound” cannot be fulfilled. To proceed with this request, a valid and recognized name or identifier for the chemical compound of interest must be provided.

Molecular Interactions and Mechanistic in Vitro/preclinical Investigations of Unii 7gg8v8npd3

In Vitro Binding and Affinity Studies with Biological Targets

A critical step in characterizing any pharmacologically active compound is to determine its binding characteristics to specific biological targets. This typically involves a series of in vitro assays to quantify the affinity and kinetics of the interaction.

Receptor Binding Kinetics and Equilibrium Analysis of Unii-7GG8V8npd3

A comprehensive search of scientific literature and databases has yielded no studies that have investigated the receptor binding kinetics of this compound. Information regarding its association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) for any biological receptor is currently unavailable.

Enzyme Inhibition Profiling of this compound in Recombinant Systems

Similarly, there is no published data on the enzyme inhibition profile of this compound. Studies to determine its inhibitory activity against a panel of enzymes, particularly the Janus kinase family (JAK1, JAK2, JAK3, and TYK2) that tofacitinib (B832) targets, have not been reported. Consequently, key metrics such as the half-maximal inhibitory concentration (IC₅₀) for this compound against any enzyme are unknown.

Cellular Pathway Modulation Studies in Preclinical Cell Models

Understanding how a compound affects cellular functions is fundamental to elucidating its potential biological impact. This is achieved by studying its influence on intracellular signaling cascades and its effects on gene and protein expression.

Investigation of Intracellular Signaling Cascades Affected by this compound

No research has been published detailing the effects of this compound on intracellular signaling pathways. The mechanism of action of tofacitinib involves the inhibition of the JAK-STAT signaling pathway. However, it is unknown whether this compound shares this activity or if it modulates other signaling cascades.

Gene Expression and Proteomic Profiling in Response to this compound Exposure (in vitro)

There is a lack of available data from gene expression or proteomic profiling studies conducted on cells exposed to this compound. Such studies would provide insight into the broader cellular changes induced by the compound, but this information is not present in the current body of scientific literature.

Comparative Molecular Interactions with Parent Compound (Tofacitinib)

Given that this compound is a tofacitinib-related compound, a direct comparison of their molecular interactions would be highly informative. However, due to the absence of any in vitro pharmacological data for this compound, a comparative analysis is not feasible at this time. The molecular formula for Tofacitinib Related Compound 42 has been reported as C₁₉H₂₂N₈ with a molecular weight of 362.44. In contrast, the parent compound, tofacitinib, has a molecular formula of C₁₆H₂₀N₆O and a molecular weight of 312.37. The differences in their molecular formulas and weights suggest structural variations that would likely lead to different molecular interactions, but without experimental data, any discussion would be purely speculative.

Differential Binding Mechanisms of Deucravacitinib (this compound) versus Tofacitinib

The distinction between Deucravacitinib and Tofacitinib lies in their fundamentally different mechanisms of interacting with their respective kinase targets. Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). researchgate.netresearchgate.netnih.gov Its novel mechanism involves binding to the regulatory pseudokinase (JH2) domain of TYK2. nih.govresearchgate.net This interaction stabilizes an inhibitory conformation between the regulatory and catalytic domains, effectively locking the kinase in an inactive state. researchgate.net

In contrast, Tofacitinib functions as an ATP-competitive inhibitor, targeting the catalytic (JH1) domain of the Janus kinase (JAK) family. researchgate.netnih.gov It binds to the highly conserved ATP-binding pocket within this domain, thereby preventing the phosphorylation events necessary for signal transduction. nih.govnih.gov This conservation of the ATP-binding site across different kinases means that most JAK inhibitors targeting this site exhibit activity against multiple family members, such as JAK1, JAK2, and JAK3. researchgate.netresearchgate.netnih.gov

The unique allosteric binding site of Deucravacitinib in the JH2 domain, which is more structurally diverse among the JAK family members than the JH1 ATP-binding pocket, confers its high degree of selectivity. researchgate.net This results in potent inhibition of TYK2 without significantly affecting other JAKs. nih.gov Research from cell-based assays has demonstrated that Deucravacitinib has a substantially greater selectivity for TYK2 inhibition over JAK2 inhibition. researchgate.net

| Feature | Deucravacitinib (this compound) | Tofacitinib |

|---|---|---|

| Target Domain | Regulatory Pseudokinase (JH2) Domain of TYK2 nih.govresearchgate.net | Catalytic (JH1) Domain of JAKs researchgate.netnih.gov |

| Binding Site | Allosteric Site researchgate.netresearchgate.net | ATP-Binding Pocket nih.govnih.gov |

| Mechanism of Action | Stabilizes an inactive kinase conformation researchgate.net | Competes with ATP for binding nih.gov |

| Basis of Selectivity | Binds to the structurally diverse JH2 domain researchgate.net | Targets the highly conserved JH1 domain researchgate.netnih.gov |

Ligand-Protein Interaction Analysis through Biophysical Methods

The characterization of the interaction between Deucravacitinib and TYK2 has been accomplished through a variety of analytical and cellular methods designed to elucidate its potency, selectivity, and pharmacodynamic effects. Cell-based assays have been fundamental in establishing the compound's high selectivity for TYK2 over other JAK family kinases. researchgate.net

Furthermore, pharmacodynamic responses and target engagement have been evaluated using advanced quantitative techniques. In clinical trials, serum biomarkers were assessed using Olink proteomics and other quantitative assays. researchgate.net This proteomic analysis identified biomarkers associated with the IL-23/T-helper 17 (Th17) pathway that were upregulated in disease states and subsequently reduced by Deucravacitinib treatment. researchgate.net This approach provides indirect but powerful evidence of the ligand-protein interaction in a biological system, confirming that the binding event translates to a measurable downstream effect on inflammatory pathways. researchgate.net

| Method/Approach | Key Findings for Deucravacitinib |

|---|---|

| Cell-Based Kinase Assays | Confirmed high selectivity for TYK2 over other JAK kinases like JAK2. researchgate.net |

| Proteomic Analysis (e.g., Olink) | Demonstrated target engagement by showing a reduction in serum biomarkers of the IL-23/Th17 and Type I IFN pathways. researchgate.net |

| Pharmacodynamic Biomarker Assays | Correlated dose-dependent reduction of inflammatory biomarkers with clinical disease activity measures. researchgate.net |

Mechanistic Studies in Non-Human In Vivo Models for Biological Understanding

Mechanistic studies in preclinical models have been crucial for understanding how Deucravacitinib's selective inhibition of TYK2 translates into a biological effect. TYK2 is a key enzyme that mediates the signaling of critical inflammatory cytokines, including interleukin (IL)-12, IL-23, and type I interferons (IFNs). researchgate.net These cytokines are integral to the pathogenesis of various immune-mediated diseases. researchgate.netresearchgate.net

In vivo investigations have demonstrated that Deucravacitinib effectively inhibits these pathways. For instance, following a challenge with an inflammatory stimulus like IFNα-2a in an in vivo setting, Deucravacitinib demonstrated a dose-dependent inhibition of the expression of numerous IFN-regulated genes. researchgate.netresearchgate.netnih.gov It also showed a dose-dependent inhibition of lymphocyte count decreases that are typically induced by the stimulus. researchgate.netnih.gov Furthermore, the compound was shown to inhibit IL-12/IL-18-induced interferon-gamma (IFNγ) production in a dose- and concentration-dependent manner. nih.govnih.gov These findings from in vivo models confirm that Deucravacitinib's allosteric inhibition of TYK2 effectively blocks downstream signaling cascades that are vital for the progression of inflammatory responses.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds (analogs) and their observed biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds based on their structural features.

Development of Predictive Models for Biological Interaction Potency

The development of QSAR models typically involves several key steps. First, a diverse set of analogs of a lead compound is synthesized and their biological activity is measured experimentally. Concurrently, various molecular descriptors are calculated for each analog. These descriptors can include physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area), topological indices, quantum chemical parameters, and 3D structural features.

Machine learning algorithms or statistical methods (such as partial least squares, support vector machines, or random forests) are then employed to build a model that correlates these descriptors with the measured biological potency. The resulting predictive model can be used to estimate the potency of new compounds, thereby guiding the selection of candidates for synthesis and experimental testing, and focusing efforts on analogs likely to exhibit enhanced activity wikipedia.orgoncodesign-services.comqsartoolbox.org.

Identification of Key Pharmacophoric Features of Analogs

QSAR analysis is instrumental in identifying the essential structural elements, known as pharmacophores, that are responsible for a compound's biological activity. By analyzing which molecular descriptors are most strongly correlated with activity, researchers can pinpoint specific functional groups, their spatial arrangement, electronic properties, and lipophilic contributions that are critical for target interaction.

For instance, if a particular substituent consistently enhances activity when present, or if its removal leads to a loss of potency, it suggests that this feature is a key pharmacophoric element. This information is invaluable for rational drug design, enabling medicinal chemists to systematically modify lead compounds to improve efficacy, selectivity, and other desirable properties wikipedia.orgoncodesign-services.comdrugdesign.org.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological target, typically a protein. These methods provide atomic-level insights into binding events.

Prediction of Binding Modes and Interaction Sites of a Compound

Molecular docking algorithms simulate the process of a ligand binding to a protein's active site. By employing scoring functions, these algorithms estimate the binding affinity and predict the most likely three-dimensional pose (binding mode) of the ligand within the protein's binding pocket. This process identifies key amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces nih.govrjsvd.comfip.org.

Understanding these specific interaction sites and the nature of the interactions is crucial for understanding the mechanism of action and for designing modifications to enhance binding affinity or alter selectivity. For example, identifying a critical hydrogen bond donor or acceptor on the ligand that interacts with a specific residue on the protein can guide the design of new analogs with complementary functional groups rjsvd.comnih.gov.

Conformational Analysis and Ligand-Induced Conformational Changes

Molecular dynamics (MD) simulations extend docking by modeling the movement of atoms and molecules over time, allowing for the exploration of conformational flexibility. MD simulations can reveal how a ligand and its target protein change their three-dimensional structures upon binding.

Conformational analysis through MD can identify the preferred low-energy conformations of a ligand and the protein, and crucially, can capture ligand-induced conformational changes in the protein (e.g., induced fit). These dynamic processes are vital for understanding the full picture of molecular recognition, including how a ligand might stabilize a particular active or inactive state of a protein, or how subtle changes in ligand structure might affect the dynamics of the complex oncodesign-services.comrjsvd.com. Such insights are critical for optimizing binding kinetics and efficacy.

In Silico Prediction of Potential Biological Interactions and Selectivity Profiles

Leveraging the principles of QSAR, molecular docking, and molecular dynamics, computational chemistry can predict a compound's potential biological interactions and selectivity profiles. By docking a compound against a panel of related protein targets, researchers can predict its affinity for each target and identify potential off-target interactions that could lead to undesirable side effects.

Similarly, QSAR models can be developed not only for potency but also for selectivity against related targets. By analyzing the structural features that confer activity against one target but not another, researchers can design compounds that are highly specific for their intended biological target. This in silico screening and prediction process significantly accelerates the drug discovery pipeline by prioritizing compounds with favorable interaction and selectivity profiles, thereby reducing the need for extensive experimental screening and improving the likelihood of identifying safe and effective drug candidates oncodesign-services.comrjsvd.com.

Biotransformation and Metabolic Research of Phenformin (B89758) (UNII-7GG8V8npd3) (Preclinical/In Vitro Focus)

Phenformin (this compound) is an antidiabetic drug from the biguanide (B1667054) class. Its biotransformation has been a subject of preclinical research to understand its metabolic fate. This article focuses solely on the preclinical and in vitro metabolic research of phenformin, detailing its stability, metabolite identification, and the enzymatic pathways involved in its transformation.

Biotransformation and Metabolic Research of Unii 7gg8v8npd3 Preclinical/in Vitro Focus

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are crucial for predicting a compound's metabolic fate in vivo. For phenformin (B89758), these studies have centered on hepatic models to determine its rate of metabolism and to identify the resulting biotransformation products.

The metabolic stability of a compound is evaluated in preclinical research using systems such as hepatic (liver) microsomes and hepatocytes. These assays measure the rate at which the parent drug is eliminated by metabolic processes, typically reported as the half-life (t½) and intrinsic clearance (CLint).

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive model of liver metabolism.

The primary metabolic pathway for phenformin is aromatic hydroxylation, a Phase I reaction. This biotransformation results in the formation of its major metabolite, 4-hydroxyphenformin. nih.govnih.gov This metabolite is subsequently conjugated with glucuronic acid in a Phase II reaction before elimination. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is the principal analytical technique used to separate and identify these metabolites. Through tandem mass spectrometry (MS/MS), the parent drug and its metabolites can be fragmented to generate unique patterns that confirm their chemical structures. The parent phenformin ionizes to produce a precursor ion with a mass-to-charge ratio (m/z) of 206.14. Its primary metabolite, 4-hydroxyphenformin, shows a precursor ion at m/z 222.1. nih.govnih.gov

| Compound | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) | Proposed Fragmentation |

|---|---|---|---|

| Phenformin | 206.14 | 105.07, 164.12 | Loss of the biguanide (B1667054) moiety |

| 4-hydroxyphenformin | 222.1 | 121.0 | Loss of the hydroxylated biguanide moiety nih.govnih.gov |

Enzymatic Pathways Involved in Phenformin Metabolism

The biotransformation of phenformin involves a sequence of Phase I and Phase II enzymatic reactions.

The initial and rate-limiting step in phenformin's metabolism, aromatic hydroxylation, is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, research has identified CYP2D6 as the primary enzyme responsible for converting phenformin to 4-hydroxyphenformin. nih.govnih.gov

CYP2D6 is a highly polymorphic enzyme, meaning that genetic variations in the population can lead to significant differences in metabolic activity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. nih.gov This variability can influence the rate of phenformin clearance.

Following the CYP2D6-mediated hydroxylation, the 4-hydroxyphenformin metabolite undergoes a Phase II conjugation reaction. This process involves the attachment of a glucuronic acid molecule, a process known as glucuronidation, which significantly increases the water solubility of the metabolite to facilitate its excretion. nih.gov

This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of non-CYP enzymes. While it is established that 4-hydroxyphenformin is a substrate for UGT enzymes, specific studies identifying the particular UGT isoforms responsible for its glucuronidation are not detailed in the reviewed literature.

Comparative Metabolism with Related Compounds in Research Systems

Phenformin belongs to the biguanide class of drugs, which also includes metformin (B114582) and buformin (B1668040). While structurally related, these compounds exhibit significant differences in their metabolic fates.

Phenformin : As detailed, it is more lipophilic than metformin and undergoes extensive hepatic metabolism, primarily through hydroxylation by CYP2D6. nih.govnih.gov

Metformin : In stark contrast to phenformin, metformin is not metabolized by the liver. nih.gov It is a more hydrophilic compound that does not undergo significant biotransformation and is eliminated almost entirely unchanged by the kidneys. nih.gov Its clearance is therefore dependent on renal function rather than hepatic enzyme activity.

Buformin : Like phenformin, buformin is more potent than metformin. While it was used clinically, detailed in vitro comparative studies on its specific biotransformation pathways relative to phenformin in human research systems are limited. However, clinical observations suggest its metabolic profile differs from the extensive renal clearance of metformin. preprints.orgmdpi.com

The primary metabolic distinction within the biguanide class, based on in vitro and clinical data, is the extensive hepatic metabolism of phenformin versus the lack of metabolism for metformin.

| Compound | Primary Metabolic Pathway | Key Enzymes | Metabolic Fate |

|---|---|---|---|

| Phenformin | Aromatic Hydroxylation, Glucuronidation | CYP2D6, UGTs (isoforms not specified) | Extensively metabolized in the liver nih.gov |

| Metformin | Not metabolized | N/A | Excreted unchanged via the kidneys nih.gov |

| Buformin | Hepatic metabolism (pathways less characterized) | Not specified in reviewed literature | Metabolized (not renally cleared unchanged) preprints.orgmdpi.com |

Research Applications and Significance of Unii 7gg8v8npd3 in Medicinal Chemistry

Utility of UNII-7GG8V8npd3 as a Research Tool and Chemical Probe

This compound serves as a valuable research compound, predominantly utilized in the pharmaceutical industry as a reference standard for Tofacitinib (B832). Its primary function is to aid in the identification, quantification, and characterization of impurities present in Tofacitinib drug substances and finished products. By providing a well-characterized sample of this specific impurity, researchers can develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity and quality of Tofacitinib. While not typically described as a chemical probe in the sense of elucidating novel biological pathways, its role as an analytical standard allows researchers to "probe" the manufacturing process and product quality for the presence of this particular compound, thereby indirectly contributing to understanding the chemical landscape surrounding Tofacitinib.

Contribution to Understanding Janus Kinase (JAK) Inhibitor Chemistry and Biology

Tofacitinib is a potent inhibitor of Janus Kinases (JAKs), specifically targeting JAK1, JAK2, and JAK3, which are crucial mediators in the JAK-STAT signaling pathway involved in immune responses and inflammation wikipedia.orgtargetmol.comresearchgate.netnih.gov. As an impurity or related compound of Tofacitinib, this compound contributes to the broader understanding of JAK inhibitor chemistry and biology by being a marker of the synthetic process. The presence and control of such impurities are critical for the safety and efficacy of JAK inhibitor drugs. Research into the formation pathways and analytical detection of this compound helps medicinal chemists refine synthetic routes for Tofacitinib, aiming to minimize the generation of process-related impurities. This, in turn, supports the development of purer and more reliable JAK inhibitor therapeutics, ultimately impacting patient outcomes in conditions treated by these drugs. The study of Tofacitinib impurities, including those like this compound, is intrinsically linked to ensuring the biological activity and safety profile of the parent drug ontosight.ai.

Implications for Future Chemical Synthesis and Impurity Control Research

Role in the Development of Advanced Analytical Standards for Research Purposes

A principal role of this compound in medicinal chemistry is its function as an advanced analytical standard. It is commercially available from various suppliers specifically for use in pharmaceutical analysis and quality control synzeal.comsynzeal.combiosynth.comsynzeal.comaquigenbio.comlgcstandards.com. These reference standards are indispensable for:

Analytical Method Development: Establishing and optimizing chromatographic methods (e.g., HPLC, LC-MS) for the detection and separation of impurities in Tofacitinib.

Method Validation: Confirming the accuracy, precision, sensitivity, and specificity of analytical methods used for impurity testing.

Quality Control (QC): Routine testing of Tofacitinib batches to ensure that impurity levels remain within acceptable regulatory limits.

Regulatory Submissions: Providing essential data for Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF), and other regulatory filings, demonstrating control over the drug's impurity profile.

The availability of high-purity, well-characterized standards like this compound is crucial for ensuring the consistent quality, safety, and efficacy of Tofacitinib, a vital medication for various autoimmune and inflammatory conditions.

Q & A

Q. What are the primary analytical methods for characterizing UNII-7GG8V8NPD3, and how should researchers validate their results?

To characterize this compound, researchers should employ techniques such as nuclear magnetic resonance (NMR), X-ray diffraction (XRD), and mass spectrometry (MS). Validation requires:

- Reproducibility : Replicate experiments under identical conditions .

- Cross-verification : Compare results across multiple analytical methods (e.g., HPLC purity ≥95% confirmed via elemental analysis) .

- Documentation : Publish raw data and instrument parameters in supplementary materials to enable peer validation .

Q. How should researchers design initial synthesis protocols for this compound to ensure reproducibility?

- Stepwise optimization : Begin with small-scale reactions, adjusting catalysts, solvents, and temperatures iteratively .

- Control experiments : Include negative controls (e.g., omitting key reactants) to confirm reaction specificity .

- Detailed reporting : Document every procedural deviation, as minor changes (e.g., stirring rate) can significantly impact yields .

Q. What criteria determine the purity and stability of this compound in experimental settings?

- Purity assessment : Use HPLC with dual detection methods (UV and refractive index) to identify impurities .

- Stability testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure, with periodic sampling over 6–12 months .

- Quantitative thresholds : Define acceptable purity thresholds (e.g., ≥98% for biological assays) and stability limits (e.g., ≤5% degradation after 6 months) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties of this compound?

- Root-cause analysis : Compare experimental conditions (e.g., solvent polarity in solubility studies) and instrumentation calibration across conflicting studies .

- Meta-analysis : Aggregate data from multiple sources and apply statistical models (e.g., multivariate regression) to identify confounding variables .

- Replication : Independently reproduce disputed experiments with transparent protocols and third-party verification .

Q. What experimental design strategies mitigate bias in this compound’s bioactivity studies?

- Blinding : Use double-blind protocols for cell-based assays to minimize observer bias .

- Dose-response curves : Test multiple concentrations to avoid false positives/negatives and establish EC50/IC50 values .

- Negative controls : Include compounds with known inactivity to validate assay specificity .

Q. How should researchers optimize computational models for predicting this compound’s interactions with biological targets?

- Model validation : Cross-check predictions with experimental binding assays (e.g., SPR or ITC) .

- Parameter transparency : Publish force fields, solvation models, and docking algorithms in supplementary materials .

- Benchmarking : Compare results against established databases (e.g., PDBbind) to assess predictive accuracy .

Q. What methodologies ensure data integrity in long-term studies of this compound’s environmental impact?

- Data auditing : Implement periodic third-party reviews of raw datasets and statistical analyses .

- Environmental controls : Standardize sampling protocols (e.g., soil pH, temperature) across study sites to reduce variability .

- Ethical oversight : Adhere to institutional guidelines for data storage, sharing, and reproducibility .

Methodological Frameworks

Table 1 : Key Steps for Resolving Data Contradictions

| Step | Action | Example |

|---|---|---|

| 1 | Identify discrepancies | Solubility varies by >20% across studies |

| 2 | Audit methodologies | Compare solvent purity, temperature controls |

| 3 | Replicate experiments | Repeat under standardized conditions |

| 4 | Publish corrections | Submit corrigenda with revised data |

Table 2 : Criteria for Experimental Reproducibility

| Requirement | Detail |

|---|---|

| Protocol clarity | Step-by-step synthesis instructions |

| Instrument calibration | Certify NMR spectrometers annually |

| Data accessibility | Share raw chromatograms in public repositories |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.